Repaglinide is a novel oral hypoglycemic agent that has been developed to manage type 2 diabetes mellitus by stimulating insulin secretion. It is a prandial glucose regulator that acts by closing ATP-sensitive potassium channels on the plasma membrane of β-cells, leading to depolarization and subsequent insulin release2. The drug has a rapid onset of action and a short half-life, which necessitates the development of controlled release formulations to maintain therapeutic plasma concentrations and minimize adverse effects46.
Repaglinide functions by binding to a specific site on the β-cell membrane, which results in the closure of ATP-sensitive potassium channels. This closure causes depolarization of the β-cell, leading to the opening of voltage-sensitive calcium channels and allowing the influx of calcium ions. The increase in intracellular calcium stimulates the release of insulin from the pancreatic islets2. Repaglinide's insulinotropic effect is glucose-dependent, meaning it does not cause insulin release in the absence of exogenous glucose, nor does it inhibit the biosynthesis of proinsulin2. Additionally, repaglinide has been shown to amplify insulin secretory burst mass without affecting the burst frequency, which may be important in the treatment of type 2 diabetes characterized by disrupted pulsatile insulin secretion1.
Repaglinide is primarily used in the management of type 2 diabetes mellitus. It has been shown to reduce glycosylated hemoglobin concentrations by 1-2% and mainly affects postprandial plasma glucose concentrations6. The drug's short duration of action may reduce the risk of prolonged hypoglycemia and down-regulation of β-cell sensitivity, which can lead to secondary drug failure6. Moreover, repaglinide preserves nutrient-stimulated biosynthetic activity in pancreatic islets, which may offer an advantage over other hypoglycemic agents5.
To overcome the challenges associated with repaglinide's short half-life and frequent dosing, research has been conducted to develop sustained release formulations. For instance, repaglinide-loaded ethylcellulose nanoparticles have been prepared using a solvent diffusion technique, which showed efficient encapsulation and sustained drug release over 12 hours3. Similarly, dual crosslinked pectin-alginate beads have been developed to provide controlled release of repaglinide, enhancing drug entrapment efficiency and prolonging drug release4.
Repaglinide has also been investigated for its neuroprotective potential in Parkinson's disease (PD). It has been found to elicit a neuroprotective effect in a rotenone-induced PD model in rats. Repaglinide modulates the DREAM-ER stress BiP/ATF6/CHOP cascade, increases mitophagy/autophagy, inhibits apoptosis, and lessens oxidative stress, astrocyte/microglial activation, and neuroinflammation in PD7.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9